Product packaging for acidocin B(Cat. No.:CAS No. 155462-64-9)

acidocin B

Cat. No.: B1175031
CAS No.: 155462-64-9
Attention: For research use only. Not for human or veterinary use.
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Description

Acidocin B is a ribosomally synthesized and post-translationally modified antimicrobial peptide (bacteriocin) produced by Lactobacillus acidophilus M46 . Initially characterized as a linear peptide, subsequent research has confirmed its circular topology, resulting from a covalent bond between its N and C termini . This post-translational modification confers exceptional stability against extreme pH, high temperatures, and proteolytic degradation, making it a robust subject for investigative applications . Structural Insights: The three-dimensional solution structure of this compound, elucidated by NMR spectroscopy, reveals a compact, globular bundle composed of four α-helices of similar length that form a central pore . This structure is a characteristic saposin-like fold, a motif common among circular bacteriocins that is known for lipid interaction . This compound is classified as a subgroup II circular bacteriocin, distinguished by its relatively low isoelectric point . Mechanism of Action & Research Applications: this compound exerts its primary effect by disrupting the integrity of bacterial membranes. Its globular structure, with both hydrophobic and charged surfaces, is believed to facilitate interaction with lipid bilayers, potentially leading to pore formation and cell death . Its documented antimicrobial spectrum includes significant activity against various Gram-positive bacteria, notably food spoilage organisms and pathogens such as Listeria monocytogenes , Clostridium sporogenes , and Brochothrix thermosphacta . This targeted activity makes it a compelling candidate for research in food biopreservation, where it may serve as a natural alternative to traditional chemical preservatives . Furthermore, its genetic determinants are plasmid-encoded, offering a tractable system for molecular genetic studies . Research Value: This peptide is an essential tool for microbiologists and biochemists studying the structure-function relationships of circular bacteriocins, their biosynthesis, and their precise mode of action against target bacterial membranes . Investigations into this compound also contribute to the broader exploration of alternatives to conventional antibiotics and the development of novel antimicrobial agents . Product Note: This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material following all appropriate laboratory safety guidelines.

Properties

CAS No.

155462-64-9

Molecular Formula

C7H9NO

Synonyms

acidocin B

Origin of Product

United States

Origin and Producer Organism of Acidocin B

Isolation and Characterization of Lactobacillus acidophilus M46

The producer strain, Lactobacillus acidophilus M46, is typically cultivated in modified de Man, Rogosa, and Sharpe (MRS) medium, without shaking, at 37°C. cmdm.tw This modified medium often contains double the recommended amount of MRS powder (110 g/liter ) and is further supplemented with 20 g/liter dextrose to optimize bacteriocin (B1578144) production. cmdm.tw

The isolation and purification of acidocin B from the culture supernatant involve a series of chromatographic steps. A common purification strategy includes hydrophobic interaction chromatography, where the culture supernatant is applied to a resin (e.g., Amberlite XAD-16). nih.govcmdm.tw Sequential washes with deionized water and varying concentrations of isopropanol (B130326) (e.g., 20%, 40%) are followed by elution with a solution containing 80% isopropanol and 0.1% trifluoroacetic acid. This method has yielded approximately 2.5 mg of purified this compound per liter of culture.

This compound exhibits a potent inhibitory spectrum against a range of Gram-positive bacteria, including important foodborne pathogens. Key target organisms include Listeria monocytogenes, Clostridium sporogenes, and Brochothrix thermosphacta. springermedizin.deresearchgate.net While active against these pathogens, it shows a very narrow activity spectrum within the genus Lactobacillus, being inactive against most other Lactobacillus species.

Furthermore, this compound demonstrates remarkable stability under various environmental conditions, a characteristic attributed to its circular structure:

CharacteristicConditionResultSource
Heat StabilityUp to 95°C for 60 minRetained full activity
80°C for 20 minStable
pH StabilitypH 5.0Retained 50% activity
Storage Stability4°C for 30 daysRetained ~67% initial activity
25°C and 37°C for 30 daysRetained ~50% initial activity
Proteolytic SensitivityTrypsin treatmentSensitive (complete loss of activity)

Genetic Basis of this compound Production: Plasmid Encoding and Gene Transfer Studies

The production of this compound is a plasmid-encoded trait, meaning the genes responsible for its synthesis are located on extrachromosomal DNA elements. nih.govresearchgate.net Specifically, the production of this compound by Lactobacillus acidophilus M46 is linked to the presence of a 14-kb plasmid designated pCV461. researchgate.net

Extensive genetic studies, including plasmid curing experiments, have unambiguously demonstrated the role of pCV461 in this compound production. researchgate.net Loss of the pCV461 plasmid from the producer strain L. acidophilus M46 resulted in the cessation of this compound production. researchgate.net For instance, a mutant strain, M46A2, lacking pCV461, did not produce this compound activity, which was confirmed by the absence of a 2.4 kDa substance (representing this compound activity) in its culture supernatant during SDS-PAGE analysis. researchgate.net

Further evidence for the plasmid-encoded nature of this compound comes from gene transfer studies. To facilitate positive selection, pCV461 was genetically marked in vivo by integrating the erythromycin (B1671065) resistance marker from plasmid pE194. researchgate.net The introduction of this recombinant plasmid into the mutant strain M46A2 or into Lactobacillus plantarum resulted in erythromycin-resistant, this compound-producing transformants. researchgate.net These findings conclusively prove that pCV461 carries the genetic information for this compound production. researchgate.net

The genetic analysis of the region surrounding the this compound structural gene on pCV461 revealed a gene cluster spanning approximately 3.5 kb, designated aciBCADITE. This gene cluster exhibits high nucleotide sequence similarity to the gene cluster responsible for gassericin A, another circular bacteriocin produced by Lactobacillus gasseri LA39. The aci gene cluster encodes several proteins crucial for this compound biosynthesis, maturation, and immunity. Table 2 provides a summary of the predicted proteins within this cluster.

Protein NameSize (amino acids)Putative Transmembrane Domains (TM)FunctionIdentity to Gassericin A Homolog (%)Source
AciB1745Unknown99.4
AciC602Unknown100
AciA912This compound precursor96.7
AciD1624Unknown (DUF95 family)98.8
AciI531Immunity100
AciT2260ATP-binding protein99.6
AciE2126Membrane transporter98.6

The aciA gene specifically encodes the this compound precursor peptide, which undergoes post-translational modification, including cleavage and cyclization, to yield the mature 58-amino-acid circular bacteriocin. The presence of an immunity-protein-encoding gene, aciI, within the cluster is vital for the producer organism's self-protection against its own bacteriocin.

Q & A

Q. What experimental methods are recommended for identifying and characterizing Acidocin B in microbial samples?

this compound can be identified using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to determine its molecular weight (5,621.47 Da) and net charge (+1) . For structural characterization, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical. The solution structure of this compound was resolved using NMR, revealing a circular backbone stabilized by disulfide bonds . Purification protocols typically involve ammonium sulfate precipitation, hydrophobic interaction chromatography, and reversed-phase HPLC to ensure high purity (>95%) for functional assays .

Q. How can researchers ensure reproducibility in this compound production and activity assays?

Reproducibility requires standardized growth conditions for Lactobacillus acidophilus M46 (e.g., pH 6.5, 37°C, and MRS broth) and consistent quantification methods, such as radial diffusion assays against indicator strains like Listeria monocytogenes . Detailed protocols for bacteriocin extraction, including cell lysis (e.g., sonication) and solvent precipitation, should be documented in the "Experimental" section of manuscripts, adhering to guidelines for methodological transparency .

Q. What bioinformatics tools are suitable for differentiating this compound from structurally similar bacteriocins?

Comparative sequence analysis using BLAST or InterPro can distinguish this compound from homologs like Gassericin A (58% sequence identity) . Physicochemical properties (e.g., isoelectric point, hydrophobicity index) should be calculated using tools like ExPASy ProtParam. Structural alignment with circular bacteriocins (e.g., Plantaricyclin A) via PyMOL or Chimera can highlight conserved motifs critical for antimicrobial activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial spectra of this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, salt concentration) or indicator strain susceptibility. A meta-analysis of existing data, coupled with standardized broth microdilution assays under controlled conditions, is recommended . For example, this compound shows stronger activity against Gram-positive pathogens (e.g., Staphylococcus aureus) at pH 5.0 compared to neutral pH . Researchers should explicitly report experimental parameters in publications to enable cross-study comparisons .

Q. What strategies are effective for elucidating the genetic determinants of this compound biosynthesis and self-immunity?

Genome mining of L. acidophilus M46 can identify gene clusters encoding this compound (e.g., structural gene acdB and immunity proteins like aciI). Heterologous expression in E. coli followed by mutagenesis (e.g., CRISPR-Cas9 knockout of acdB) can validate gene function . Transcriptomic analysis under inducing conditions (e.g., stress factors like bile salts) may reveal regulatory pathways .

Q. How can computational modeling advance the understanding of this compound’s structure-function relationships?

Molecular dynamics simulations can predict how this compound’s cyclic structure (e.g., β-sheet domains) interacts with bacterial membranes. Docking studies with lipid II or other cell wall precursors may identify binding sites . Experimental validation via alanine scanning mutagenesis of surface-exposed residues (e.g., Cys15) can test computational predictions .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other antimicrobials?

Fractional inhibitory concentration (FIC) index assays are gold-standard methods. For example, combining this compound with nisin at sub-inhibitory concentrations reduced Clostridium perfringens biofilm formation by 80% in a 2021 study . Researchers should use checkerboard assays and time-kill curves to quantify synergy, ensuring statistical power via triplicate biological replicates .

Methodological Considerations

  • Data Analysis : Use tools like GraphPad Prism for dose-response curves and ANOVA for comparing activity across treatments. Address outliers via Grubbs’ test .
  • Ethical Reporting : Disclose conflicts of interest (e.g., bacterial strain sourcing) and adhere to journal guidelines for supplementary data (e.g., depositing raw NMR spectra in public repositories) .

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